molecular formula C8H10O4S B12075041 Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

Cat. No.: B12075041
M. Wt: 202.23 g/mol
InChI Key: PJKJLTMVBRTFIR-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxythiophene-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxythiophene-2-carboxylate
  • Methyl 5-methoxy-3-hydroxythiophene-2-carboxylate
  • Ethyl 3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and potential applications. The ethoxy group provides additional steric and electronic effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3

InChI Key

PJKJLTMVBRTFIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

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